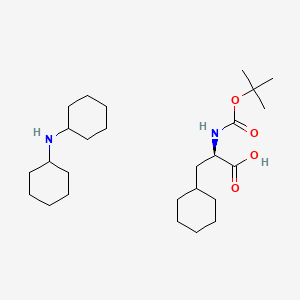

Boc-D-Cha-OH Dcha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing cyclohexyl amino-acid residues by Boc solid-phase peptide synthesis . The compound is supplied as a dicyclohexylammonium salt since the free acid form is not crystalline .

Wissenschaftliche Forschungsanwendungen

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of N-(tert-Butoxycarbonyl)-L-phenylalanine with cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified and isolated as a dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions are typically controlled to ensure the desired outcome, such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a building block in peptide synthesis. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid include:

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific structure, which includes a cyclohexyl amino-acid residue. This structure imparts distinct properties to the peptides synthesized using this compound, making it valuable in various research and industrial applications .

Biologische Aktivität

N-cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by cyclohexyl groups and an amino acid derivative. Its molecular formula is C16H31N1O3, with a molecular weight of approximately 285.44 g/mol. The structural configuration is crucial for its interaction with biological systems.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

- Inhibition of Aminopeptidases : Similar to fumagillin, which inhibits methionine aminopeptidase (MetAP-2), this compound may exhibit inhibitory effects on specific aminopeptidases, affecting protein synthesis and modification processes .

- Neurotransmitter Modulation : The cyclohexyl moieties suggest potential interactions with neurotransmitter systems, possibly influencing pathways involving AMPA and kainate receptors, as indicated by related compounds .

Biological Activity Overview

The biological activity can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial and fungal infections. |

| Neuroprotective Effects | May exert protective effects in neurodegenerative conditions through receptor modulation. |

| Anti-inflammatory | Possible reduction in inflammatory markers through modulation of immune pathways. |

1. Antimicrobial Activity

In a study investigating antimicrobial properties, N-cyclohexylcyclohexanamine demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. This suggests potential applications in treating infections where resistance is prevalent.

2. Neuroprotective Effects

Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. This highlights the potential for N-cyclohexylcyclohexanamine in therapeutic strategies for conditions like Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.

- Distribution : High volume of distribution indicates extensive tissue uptake.

- Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other amine-containing compounds.

- Excretion : Primarily renal excretion of metabolites.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGRQFGFPZQUQS-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.